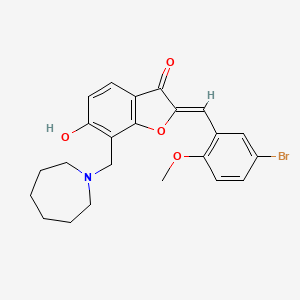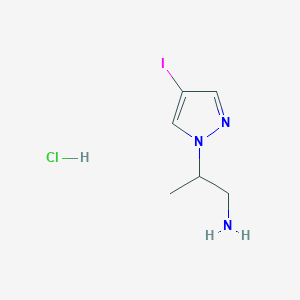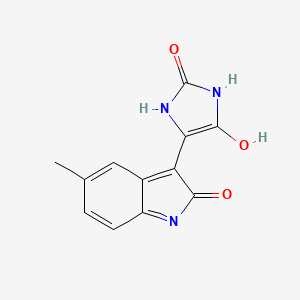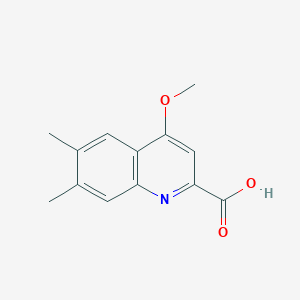![molecular formula C14H20ClN3O B15112039 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112039.png)
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-5-methylpyrazole-4-carboxylic acid with 2-methoxybenzylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-Ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.
類似化合物との比較
1-Ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is a hallucinogenic agent with a different pharmacological profile.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of dyes and pharmaceuticals.
1-Ethyl- and 1,2-dimethyl-3-(p-methoxyphenyl)benzo[f]quinolines: These compounds are used in organic synthesis and have different structural features.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other related compounds.
特性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
1-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-11(2)13(10-16-17)15-9-12-7-5-6-8-14(12)18-3;/h5-8,10,15H,4,9H2,1-3H3;1H |
InChIキー |
AYZXPWAZZUQPCT-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)NCC2=CC=CC=C2OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15111990.png)
![N-{[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15111998.png)

![(2E,5Z)-5-(4-fluorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15112011.png)
![(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(piperidin-1-yl)methanone](/img/structure/B15112017.png)
![Ethyl 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112021.png)
![3-{5-[(4-Fluorophenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B15112029.png)
![4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B15112034.png)
![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112042.png)

![1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15112051.png)
